molecular formula C14H13NO B14541679 (3-Aminophenyl)(2-methylphenyl)methanone CAS No. 62261-33-0

(3-Aminophenyl)(2-methylphenyl)methanone

Cat. No.: B14541679
CAS No.: 62261-33-0
M. Wt: 211.26 g/mol
InChI Key: JOYZXOUCTGVOJI-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(2-methylphenyl)methanone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of an amino group at the 3-position of the phenyl ring and a methyl group at the 2-position of the phenyl ring. This compound has a molecular formula of C14H13NO and is known for its diverse applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(2-methylphenyl)methanone typically involves the protection of aniline derivatives followed by benzoylation. One common method involves the protection of aniline as acetanilide, which is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection and benzoylation reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(2-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminophenyl)(2-methylphenyl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other proteins, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminophenyl)(2-methylphenyl)methanone is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research .

Properties

CAS No.

62261-33-0

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(3-aminophenyl)-(2-methylphenyl)methanone

InChI

InChI=1S/C14H13NO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3

InChI Key

JOYZXOUCTGVOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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